molecular formula C16H13ClO B514131 4-Chloro-4'-methylchalcone CAS No. 37620-37-4

4-Chloro-4'-methylchalcone

Cat. No. B514131
CAS RN: 37620-37-4
M. Wt: 256.72g/mol
InChI Key: WSEZVGWJTWBTQK-IZZDOVSWSA-N
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Description

4-Chloro-4'-methylchalcone (also known as 4-CMC) is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in a variety of fields. This compound is an analog of the naturally occurring flavonoid chalcone, which is found in many fruits and vegetables. It is an organic compound with a molecular formula of C14H12ClNO2. 4-CMC has a variety of properties that make it attractive for use in scientific research, including its solubility in a variety of solvents, its stability in aqueous solutions, and its relatively low toxicity.

Scientific Research Applications

  • Antibacterial Properties : Research shows that certain chalcone derivatives, like 4-hydroxy-2-methylchalcone, exhibit antibacterial activity against bacteria such as Escherichia coli and Staphylococcus aureus. This indicates a potential for 4-Chloro-4'-methylchalcone to be studied in similar contexts (Ismiyarto et al., 2018).

  • Biotransformation Using Bacteria : The biotransformation of hydroxychalcones, including 4-hydroxy-4'-methylchalcone, by bacteria to obtain novel compounds has been explored. This process can lead to the creation of unique substances with potential applications in various fields (Kozłowska et al., 2020).

  • Interaction with Biological Membranes : Studies on methylflavonoids, including 4'-methylchalcone derivatives, have shown that they interact with biological membranes and human serum albumin. This interaction is crucial in understanding the biological activity and pharmacokinetics of these compounds (Włoch et al., 2021).

  • Analytical Applications : The compound 2-Chloro-2'-hydroxy-4'-chloro-5'-methoxychalcone oxime, related to 4-Chloro-4'-methylchalcone, has been developed as a new analytical reagent. It's used for the analysis of Mn (II) ion, indicating the potential of similar chalcone derivatives in analytical chemistry (Rana & Limbachiya, 2016).

  • Crystal Structure Analysis : The study of crystal structures of chalcone derivatives, such as 3′-cyano-4-methylchalcone, provides insights into their chemical behavior and potential applications in material science and drug design (Battaglia et al., 2020).

  • Synthesis and Derivatization : Research on the synthesis of functionalized chromenes and quinolines using derivatives of 4-Chloro-4'-methylchalcone shows the compound’s role in facilitating the creation of a variety of chemical substances (Bello et al., 2010).

  • NMR Chemical Shift Study : Investigations into the NMR chemical shift of hydroxychalcone derivatives in different solvents enhance our understanding of their chemical properties and behavior, which is crucial for applications in chemistry and materials science (Garcia-Viloca et al., 2001).

  • Potential in Antiplasmodial Research : Studies on the effects of chalcon derivatives, including chlorochalcone, against Plasmodium falciparum suggest their potential use in malaria treatment research (1Zaid et al., 2015).

properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO/c1-12-2-7-14(8-3-12)16(18)11-6-13-4-9-15(17)10-5-13/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSEZVGWJTWBTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340194
Record name 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-methylchalcone

CAS RN

37620-37-4
Record name 4-Chloro-4′-methylchalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37620-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-chlorophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-4'-METHYLCHALCONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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